6-Bromo-3-(methylthio)benzo[B]thiophene
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Overview
Description
6-Bromo-3-(methylthio)benzo[B]thiophene is an organosulfur compound with the molecular formula C9H7BrS2 and a molecular weight of 259.2 g/mol . This compound is a derivative of benzo[b]thiophene, a class of compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes, including 6-Bromo-3-(methylthio)benzo[B]thiophene, involves the aryne reaction with alkynyl sulfides . This method allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar aryne reactions or other transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(methylthio)benzo[B]thiophene can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophiles that replace the bromine atom.
Oxidation and Reduction Reactions: Modifying the sulfur-containing moiety.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiophenes can be formed.
Oxidation Products: Sulfoxides or sulfones, depending on the degree of oxidation.
Coupling Products: Biaryl compounds when using Suzuki-Miyaura coupling.
Scientific Research Applications
6-Bromo-3-(methylthio)benzo[B]thiophene is utilized in various research fields:
Pharmaceuticals: As a building block for synthesizing bioactive molecules with potential therapeutic applications.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organosulfur compounds.
Mechanism of Action
The specific mechanism of action for 6-Bromo-3-(methylthio)benzo[B]thiophene depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and bromine atoms in the compound can participate in various interactions, including hydrogen bonding and halogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, lacking the bromine and methylthio substituents.
3-Bromobenzo[b]thiophene: Similar structure but without the methylthio group.
6-Methylthio-benzo[b]thiophene: Lacks the bromine atom but contains the methylthio group.
Uniqueness
6-Bromo-3-(methylthio)benzo[B]thiophene is unique due to the presence of both bromine and methylthio substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in various synthetic and research applications .
Properties
Molecular Formula |
C9H7BrS2 |
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Molecular Weight |
259.2 g/mol |
IUPAC Name |
6-bromo-3-methylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS2/c1-11-9-5-12-8-4-6(10)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
XKJWKZKXWYTVRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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